Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester
CAS No.: 77303-63-0
Cat. No.: VC8000091
Molecular Formula: C9H18O6
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.
![Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester - 77303-63-0](/images/structure/VC8000091.png)
Specification
CAS No. | 77303-63-0 |
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Molecular Formula | C9H18O6 |
Molecular Weight | 222.24 g/mol |
IUPAC Name | methyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetate |
Standard InChI | InChI=1S/C9H18O6/c1-12-9(11)8-15-7-6-14-5-4-13-3-2-10/h10H,2-8H2,1H3 |
Standard InChI Key | BOMCTDDXRKPVLZ-UHFFFAOYSA-N |
SMILES | COC(=O)COCCOCCOCCO |
Canonical SMILES | COC(=O)COCCOCCOCCO |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Molecular Formula
The compound is systematically named methyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetate under IUPAC guidelines . Its structure consists of a methyl ester group linked to a triethylene glycol chain terminating in a hydroxyl group (Fig. 1). The molecular formula reflects the integration of acetic acid and methoxy-PEG components.
Table 1: Molecular Identity
Property | Value | Source |
---|---|---|
CAS Number | 77303-63-0 | |
Molecular Formula | ||
Molecular Weight | 222.24 g/mol | |
SMILES | COC(=O)COCCOCCOCCO | |
InChIKey | BOMCTDDXRKPVLZ-UHFFFAOYSA-N |
Structural Features
The molecule’s 2D structure comprises:
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A methyl ester () group at one terminus.
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A triethylene glycol () chain.
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A terminal hydroxyl group (-OH), enhancing hydrophilicity .
3D conformational analyses reveal flexibility due to ether linkages, enabling interactions with polar solvents .
Synthesis and Chemical Reactivity
Synthesis Pathways
The compound is typically synthesized via esterification between acetic acid derivatives and methanol under acidic catalysis. Key methods include:
Method 1: Acid-Catalyzed Esterification
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Reacting 2-[2-(2-hydroxyethoxy)ethoxy]ethoxy acetic acid with methanol in the presence of or -toluenesulfonic acid.
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Yields range from 60–80% after purification via distillation or chromatography.
Method 2: Microwave-Assisted Synthesis
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Microwave irradiation reduces reaction time to 15–30 minutes, improving efficiency.
Reactivity Profile
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Hydrolysis: The ester group undergoes hydrolysis in basic or acidic conditions to form carboxylic acid derivatives.
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Ether Oxidation: The terminal hydroxyl group can be oxidized to a carbonyl group under strong oxidizing agents.
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar solvents (water, methanol, ethanol) due to PEG-like backbone .
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Stability: Stable at room temperature but susceptible to hydrolysis in acidic/basic environments.
Table 2: Physicochemical Data
Property | Value | Source |
---|---|---|
Boiling Point | Not reported | – |
LogP (Partition Coefficient) | Estimated -0.5 (hydrophilic) |
Spectroscopic Characterization
Applications and Research Findings
Pharmaceutical Applications
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Drug Delivery: PEG chains improve solubility of hydrophobic APIs (active pharmaceutical ingredients).
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Prodrug Design: Serves as a linker in prodrugs for controlled release.
Materials Science
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Polymer Modification: Incorporated into hydrogels for enhanced biocompatibility.
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Surface Coatings: Improves wettability of hydrophobic surfaces.
Comparative Analysis with Analogues
Table 3: Comparison with Related Esters
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